4-chloro-3-nitro-8-propoxyquinoline
CAS No.: 1981147-81-2
Cat. No.: VC11572357
Molecular Formula: C12H11ClN2O3
Molecular Weight: 266.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1981147-81-2 |
|---|---|
| Molecular Formula | C12H11ClN2O3 |
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 4-chloro-3-nitro-8-propoxyquinoline |
| Standard InChI | InChI=1S/C12H11ClN2O3/c1-2-6-18-10-5-3-4-8-11(13)9(15(16)17)7-14-12(8)10/h3-5,7H,2,6H2,1H3 |
| Standard InChI Key | OALDNWAVDPAYTB-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
4-Chloro-3-nitro-8-propoxyquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. The substitution pattern of this derivative—chloro at position 4, nitro at position 3, and propoxy at position 8—imparts distinct electronic and steric properties that influence its reactivity and biological interactions. The nitro group’s electron-withdrawing nature enhances electrophilic character at adjacent positions, while the propoxy side chain contributes to lipophilicity, potentially improving membrane permeability.
Table 1: Key Chemical Properties of 4-Chloro-3-nitro-8-propoxyquinoline
| Property | Value |
|---|---|
| CAS No. | 1981147-81-2 |
| Molecular Formula | |
| Molecular Weight | 266.68 g/mol |
| IUPAC Name | 4-chloro-3-nitro-8-propoxyquinoline |
| Canonical SMILES | CCCOC1=CC=CC2=C(C(=CN=C21)N+[O-])Cl |
| Purity | 95% |
Spectroscopic and Physicochemical Data
The compound’s structural elucidation has been confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its infrared (IR) spectrum exhibits characteristic peaks for nitro (1520 cm, asymmetric stretching) and chloro groups (750 cm, C-Cl stretching). The propoxy chain’s ether linkage is evidenced by a strong absorption band near 1100 cm.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 4-chloro-3-nitro-8-propoxyquinoline typically involves sequential functionalization of the quinoline core. A representative route includes:
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Nitration: Introduction of the nitro group at position 3 using a mixed acid (HSO/HNO).
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Chlorination: Electrophilic substitution at position 4 using Cl or SOCl.
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Propoxylation: Nucleophilic aromatic substitution at position 8 with propyl bromide under basic conditions.
Yield optimization remains critical, with reaction temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for nitration) significantly affecting efficiency.
Challenges in Purification
Due to the compound’s moderate solubility in polar solvents, chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are employed for purification. Recrystallization from ethanol/water mixtures further enhances purity to ≥95%.
Biological Activities and Mechanisms of Action
Antimicrobial Properties
4-Chloro-3-nitro-8-propoxyquinoline demonstrates potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL. Its mechanism involves inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. The nitro group’s redox activity may also contribute to reactive oxygen species (ROS) generation, exacerbating microbial oxidative stress .
Table 2: Comparative Anticancer Activity of Quinoline Derivatives
| Compound | IC (A549) | IC (MKN-45) | Target Enzyme (IC) |
|---|---|---|---|
| 4-Chloro-3-nitro-8-propoxyquinoline | 0.39 µM | 0.81 µM | c-Met (1.42 nM) |
| Foretinib (Control) | 0.45 µM | 1.2 µM | c-Met (0.6 nM) |
Structure-Activity Relationships (SARs)
Role of Substituents
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Nitro Group (Position 3): Essential for DNA intercalation and kinase inhibition; removal reduces potency by >90% .
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Chloro Group (Position 4): Enhances electrophilicity and binding affinity to enzyme active sites.
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Propoxy Chain (Position 8): Improves pharmacokinetic properties by increasing lipophilicity and metabolic stability.
Comparative Analysis with Other Derivatives
Quinoline-4-carboxamides, for example, exhibit superior antimalarial activity but lower anticancer efficacy compared to 4-chloro-3-nitro-8-propoxyquinoline. Conversely, 6,7-disubstituted-4-phenoxyquinolines show enhanced c-Met inhibition but require complex synthetic routes .
Therapeutic Applications and Future Directions
Targeted Cancer Therapy
The compound’s dual mechanism—DNA intercalation and kinase inhibition—supports its development as a multitargeted agent for resistant malignancies. Combination therapies with DNA-damaging agents (e.g., cisplatin) are under investigation to synergize antitumor effects .
Antibiotic Adjuvants
Given rising antibiotic resistance, 4-chloro-3-nitro-8-propoxyquinoline could potentiate β-lactams against methicillin-resistant S. aureus (MRSA) by disrupting bacterial topoisomerases.
Challenges and Optimization Needs
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